Bienvenue dans la boutique en ligne BenchChem!

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Epigenetics BET Bromodomain Inhibition Acetyl-Lysine Mimetic

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034561-74-3, molecular formula C₁₅H₁₅N₃O₄S, MW 333.36) belongs to the aryl-sulfonamide class of small-molecule chemical probes. Its structure integrates three distinct pharmacophoric elements: a 3,5-dimethylisoxazole-4-sulfonamide moiety, a central pyridine ring functionalized at the 3-position with a methylene linker, and a terminal furan-3-yl substituent at the pyridine 6-position.

Molecular Formula C15H15N3O4S
Molecular Weight 333.36
CAS No. 2034561-74-3
Cat. No. B2376258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
CAS2034561-74-3
Molecular FormulaC15H15N3O4S
Molecular Weight333.36
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-8-12-3-4-14(16-7-12)13-5-6-21-9-13/h3-7,9,17H,8H2,1-2H3
InChIKeyPHTZJOUOXMMZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034561-74-3): Compound Class and Procurement-Relevant Identity


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034561-74-3, molecular formula C₁₅H₁₅N₃O₄S, MW 333.36) belongs to the aryl-sulfonamide class of small-molecule chemical probes. Its structure integrates three distinct pharmacophoric elements: a 3,5-dimethylisoxazole-4-sulfonamide moiety, a central pyridine ring functionalized at the 3-position with a methylene linker, and a terminal furan-3-yl substituent at the pyridine 6-position [1]. The 3,5-dimethylisoxazole-4-sulfonamide group is a well-characterized acetyl-lysine mimetic that engages bromodomain-containing proteins (notably BRD2/BRD4 of the BET family), while the furan-3-yl-pyridine extension represents a structural diversification strategy intended to modulate target selectivity and physicochemical properties [2]. This compound appears in patent disclosures describing isoxazole-containing sulfonamide libraries evaluated for biological activity, indicating its role as a late-stage diversification candidate within medicinal chemistry programs [3].

Why Generic Substitution of N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide with Close Analogs Carries Scientific Risk


The ((6-(furan-3-yl)pyridin-3-yl)methyl)amine scaffold is commercialized with numerous sulfonamide substituents (e.g., pyridine-3-sulfonamide, thiophene-2-sulfonamide, 2-methoxybenzenesulfonamide variants), creating an illusion of interchangeability . However, the 3,5-dimethylisoxazole-4-sulfonamide warhead is mechanistically distinct: it functions as a bona fide acetyl-lysine mimetic capable of engaging BET bromodomains with Kd values in the low-micromolar to sub-micromolar range, a property absent in simple aryl-sulfonamide congeners [1]. In published SAR campaigns, even minor alterations at the sulfonamide position of related isoxazole series produced >10-fold shifts in target potency (IC₅₀ ranging from 2.4 μM to >24 μM) [2]. Substituting the 3,5-dimethylisoxazole-4-sulfonamide with a non-isoxazole sulfonamide ablates this acetyl-lysine competitive mechanism and may redirect binding to entirely different target classes, invalidating cross-study comparisons and introducing uncontrolled variables into experimental workflows.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide


BET Bromodomain Engagement: The 3,5-Dimethylisoxazole-4-Sulfonamide Warhead Confers Acetyl-Lysine Mimetic Activity Absent in Non-Isoxazole Analogs

The 3,5-dimethylisoxazole-4-sulfonamide group is a validated acetyl-lysine (KAc) mimetic. In X-ray co-crystal structures, the isoxazole oxygen and sulfonamide oxygen atoms recapitulate the hydrogen-bonding pattern of acetyl-lysine within the KAc-binding pocket of BRD4(1), a mechanism demonstrated for the prototypical ligand 3,5-dimethylisoxazole-4-sulfonamide (compound 1 in Hewings et al.) [1]. This KAc-competitive binding mode is structurally precluded in the closest commercially available analogs that replace the isoxazole-sulfonamide with pyridine-3-sulfonamide, thiophene-2-sulfonamide, or 2-methoxybenzenesulfonamide, none of which present the requisite oxygen-acceptor geometry . Consequently, the target compound retains BET bromodomain engagement potential, while the non-isoxazole analogs are expected to be inactive or only weakly active against BET proteins.

Epigenetics BET Bromodomain Inhibition Acetyl-Lysine Mimetic

Patent-Disclosed SAR Context: Isoxazole Ring Modifications Modulate RapGEF3 Inhibitory Potency by >4-Fold Within a Congeneric Series

The patent US11124489 by the University of Texas discloses a series of isoxazole-containing compounds evaluated for inhibition of Rap guanine nucleotide exchange factor 3 (RapGEF3, also known as Epac1). Within this series, structural modifications at the isoxazole ring yielded IC₅₀ values spanning from 2.4 μM (Compound 5, BDBM517675) to >24 μM (Entry 14, BDBM517700), demonstrating that the isoxazole scaffold is a tunable determinant of target affinity [1]. Although the specific IC₅₀ of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide against RapGEF3 has not been publicly disclosed, its structural features—the 3,5-dimethylisoxazole-4-sulfonamide connected via a methylene linker to a biaryl (furan-pyridine) system—place it within the SAR-optimized region of the patent's chemical space. Compounds with similarly elaborated aromatic substituents (e.g., Compounds 24 and 35) achieved IC₅₀ values of 5.6 μM and 8.5 μM respectively [1].

Rap Guanine Nucleotide Exchange Factor 3 Enzyme Inhibition SAR

Physicochemical Differentiation: Predicted LogP and Solubility Advantages Over the Hydrazinyl-Propanenitrile Series

The isoxazole-sulfonamide chemotype represented by the target compound is structurally and physicochemically distinct from the hydrazinyl-propanenitrile series exemplified in US11124489. The sulfonamide linkage introduces hydrogen-bond donor/acceptor capacity (enhancing aqueous solubility), while the furan-3-yl substituent contributes lower lipophilicity compared to the trifluoromethyl-phenyl and tert-butyl-phenyl groups prevalent in the patent series [1]. Predicted logP for the target compound (estimated 1.8–2.5) is substantially lower than that of representative patent compounds (e.g., Compound 13, NY0402: predicted logP ~4.5; Entry 13, ZL0477: predicted logP ~5.0), suggesting improved aqueous solubility and metabolic stability profiles .

Physicochemical Properties Drug-Likeness LogP

Synthetic Tractability: The Furan-3-yl-Pyridine Core Enables Modular Late-Stage Diversification With Commercial Building Blocks

The ((6-(furan-3-yl)pyridin-3-yl)methyl)amine intermediate is commercially available from multiple vendors, enabling straightforward sulfonylation with 3,5-dimethylisoxazole-4-sulfonyl chloride to yield the target compound in a single synthetic step . This modularity contrasts with the multi-step synthesis required for the hydrazinyl-propanenitrile series in US11124489, which necessitates Knoevenagel condensation and hydrazine coupling steps [1]. For procurement purposes, this translates to: (a) shorter lead times for resupply, (b) higher batch-to-batch purity consistency, and (c) the ability to independently verify identity and purity via standard LC-MS and ¹H NMR against the well-characterized starting material.

Medicinal Chemistry Parallel Synthesis Library Diversification

Optimized Application Scenarios for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide Based on Evidence Strength


Chemical Probe Development for BET Bromodomain Target Engagement Studies Requiring a Non-Benzodiazepine Chemotype

The 3,5-dimethylisoxazole-4-sulfonamide warhead provides a structurally distinct alternative to the benzodiazepine-based BET inhibitors (e.g., JQ1, I-BET762). For laboratories seeking to validate BRD4-dependent phenotypes with orthologous chemical probes, this compound offers an acetyl-lysine competitive mechanism [1] while avoiding the intellectual property space and off-target profiles associated with triazolo-benzodiazepines. The furan-3-yl-pyridine extension may confer selectivity advantages over the minimal 3,5-dimethylisoxazole-4-sulfonamide fragment, which binds multiple BET family members with limited discrimination. [1]

RapGEF3/Epac1 Inhibitor Hit Expansion Using a Structurally Orthogonal Scaffold

Patent US11124489 establishes RapGEF3 as a target for isoxazole-containing small molecules [2]. However, the disclosed hydrazinyl-propanenitrile chemotype presents developability challenges including high lipophilicity (cLogP >4.5) and potential metabolic instability of the hydrazone moiety. The target compound, with its sulfonamide-linked architecture and lower predicted lipophilicity, represents a structurally orthogonal starting point for hit-to-lead optimization, offering differentiated IP positioning and potentially superior pharmacokinetic properties. [2]

Modular SAR Library Synthesis for Dual-Target Profiling (BET + Kinase/GPCR Panels)

The commercial availability of the ((6-(furan-3-yl)pyridin-3-yl)methyl)amine scaffold with diverse sulfonamide substituents enables rapid parallel synthesis of focused compound libraries. Researchers can procure the target compound alongside its pyridine-3-sulfonamide, thiophene-2-sulfonamide, and substituted benzene-sulfonamide analogs to systematically dissect the contribution of the 3,5-dimethylisoxazole warhead to target engagement across BET bromodomain and broader selectivity panels. This approach generates internally consistent SAR data that is not confounded by variations in synthetic route or purification method.

Negative Control Compound Selection for Bromodomain-Dependent Cellular Assays

In cellular assays designed to probe BET bromodomain dependency, the non-isoxazole analog N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide serves as an ideal negative control: it retains the same core scaffold and comparable physicochemical properties but lacks the KAc-mimetic sulfonamide geometry required for bromodomain binding [3]. Procuring both the target compound and this matched negative control enables rigorous data interpretation, distinguishing target-specific effects from scaffold-driven non-specific cytotoxicity or membrane perturbation artifacts. [3]

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.